molecular formula C22H20O3 B15159044 3-{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid CAS No. 691898-14-3

3-{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid

Cat. No.: B15159044
CAS No.: 691898-14-3
M. Wt: 332.4 g/mol
InChI Key: XSJPYCVLPLDEIV-UHFFFAOYSA-N
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Description

3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is an organic compound with the molecular formula C23H22O3 It is a biphenyl derivative with a propanoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid typically involves the following steps:

    Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.

    Introduction of the methoxy group: The biphenyl compound is then reacted with methanol in the presence of a base to introduce the methoxy group.

    Attachment of the propanoic acid group: The final step involves the reaction of the methoxy-biphenyl compound with a propanoic acid derivative under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of biphenyl ketones or carboxylic acids.

    Reduction: Formation of biphenyl alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-Fluorophenyl)methoxy]phenyl}butanoic acid
  • 3-{4-[(4-Methylphenyl)methoxy]phenyl}propanoic acid
  • 2-{4-[(4-Chlorophenyl)methoxy]phenyl}propanoic acid

Uniqueness

3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is unique due to its specific biphenyl structure and the presence of both methoxy and propanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

691898-14-3

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-[4-[(2-phenylphenyl)methoxy]phenyl]propanoic acid

InChI

InChI=1S/C22H20O3/c23-22(24)15-12-17-10-13-20(14-11-17)25-16-19-8-4-5-9-21(19)18-6-2-1-3-7-18/h1-11,13-14H,12,15-16H2,(H,23,24)

InChI Key

XSJPYCVLPLDEIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=C(C=C3)CCC(=O)O

Origin of Product

United States

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